molecular formula C17H24N6O3 B5654732 2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

Cat. No. B5654732
M. Wt: 360.4 g/mol
InChI Key: GGQWMMWKLMISPH-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one are often explored for their potential in various applications, including medicinal chemistry and material science. These compounds belong to a broader class of heterocyclic compounds known for their diverse chemical reactivity and biological activity.

Synthesis Analysis

Synthesis approaches for complex molecules like the one described typically involve multistep reactions, including cyclocondensation, esterification, and amidation. For instance, intramolecular cyclocondensation has been utilized for synthesizing related compounds, demonstrating the versatility of this approach in forming condensed heterocyclic systems (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space is characterized by the presence of multiple rings, including pyrazolo, diazepine, and isoxazole moieties. These structural features are crucial for the compound's chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Compounds like the one mentioned often undergo various chemical reactions, including alkylation, cycloaddition, and nucleophilic substitution, showcasing their reactivity. For example, reactions with potassium cyanide in water have been reported to afford related compounds, which are then hydrolyzed to carboxamides and carboxylic acids (Kemskii et al., 2014).

properties

IUPAC Name

N-[[5-(dimethylcarbamoyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-11-15(12(2)26-20-11)16(24)18-9-13-8-14-10-22(17(25)21(3)4)6-5-7-23(14)19-13/h8H,5-7,9-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQWMMWKLMISPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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